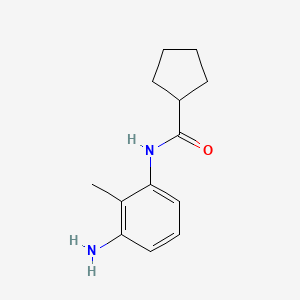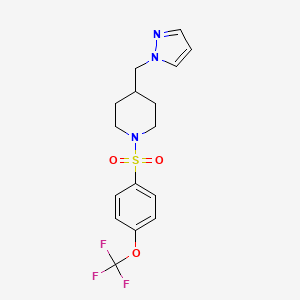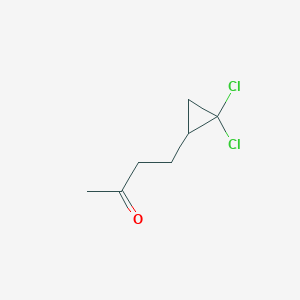
2-Amino-N,N-diethyl-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N,N-diethyl-3-methylbenzamide is a chemical compound known for its diverse applications in various fields It is structurally characterized by an amine group attached to a benzamide core, with diethyl and methyl substituents enhancing its chemical properties
Wissenschaftliche Forschungsanwendungen
2-Amino-N,N-diethyl-3-methylbenzamide has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
2-Amino-N,N-diethyl-3-methylbenzamide, commonly known as DEET, is a broad-spectrum insect repellent . Its primary targets are the olfactory receptor neurons (ORNs) or odorant receptors (ORs) in insects . These receptors play a crucial role in the detection of odors, which guide insects towards or away from certain stimuli .
Mode of Action
DEET’s mode of action is twofold. Firstly, it acts as a “confusant,” interfering with odorant recognition within the insect ORNs or ORs . This interference disrupts the insect’s ability to detect host odors, thereby deterring them from
Safety and Hazards
The compound is harmful if swallowed and causes skin and eye irritation . It is also important to consider that complete removal of synthesis solvents from MOFs can be difficult to achieve. This is especially concerning for MOFs intended to be used in applications involving food contact or drug delivery, where residual toxic solvents can pose a health risk to consumers .
Zukünftige Richtungen
The compound has the potential to fill the role of a cheap, readily available, and safer synthesis solvent . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations . This study gave novel insight into the mechanisms of DEET’s repellency to bed bugs and also provided valuable information for developing new reagents for bed bug control .
Biochemische Analyse
Biochemical Properties
2-Amino-N,N-diethyl-3-methylbenzamide has been shown to interact with certain enzymes and proteins. For instance, it has been found to increase the synthesis of glutathione S-transferase in cultured mosquito cells . This interaction suggests that this compound may play a role in the detoxification processes within cells .
Cellular Effects
In terms of cellular effects, this compound has been observed to influence cell function. For example, it has been found to increase the synthesis of a specific protein in mosquito cells
Molecular Mechanism
It is known that it can interact with certain biomolecules, potentially leading to changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-diethyl-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with diethylamine in the presence of a coupling agent. The process can be catalyzed by various agents, including copper-based catalysts, to enhance the yield and purity of the product . The reaction conditions often require controlled temperatures and solvent systems to ensure optimal conversion rates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient production with minimal by-products. The process is designed to be environmentally friendly, utilizing green chemistry principles to reduce waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N,N-diethyl-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding amides and carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include amides, carboxylic acids, and substituted benzamides, depending on the type of reaction and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent, DEET shares structural similarities with 2-Amino-N,N-diethyl-3-methylbenzamide but lacks the amino group.
N,N-Dimethylformamide (DMF): Another similar compound, DMF, is used as a solvent in organic synthesis but has different functional groups and properties.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-amino-N,N-diethyl-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-8-6-7-9(3)11(10)13/h6-8H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYYWNXYTQBQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)



![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)


![4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3009017.png)




![1-(2-chlorophenyl)-N-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3009029.png)
![2-[(2-hydroxyethyl)amino]-3-[(1E)-[(2-hydroxyethyl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3009031.png)
